2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation
This technical guide provides a comprehensive overview of the chemical compound 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, including its IUPAC nomenclature, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature and Structure Elucidation
The systematic IUPAC name for the compound is 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile .[1][2] This name is derived by identifying the longest carbon chain containing the principal functional group, which is the nitrile (-C≡N). The parent chain is thus acetonitrile. The carbon atom adjacent to the nitrile group (C2) is substituted with both a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group. An alternative name that emphasizes the cyclohexanol moiety is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.[1][3]
The chemical structure consists of a central quaternary carbon atom bonded to a nitrile group, a p-methoxyphenyl group, a hydroxyl group, and a cyclohexyl ring. The presence of this chiral center means the compound can exist as a pair of enantiomers.
Physicochemical and Spectroscopic Data
The following tables summarize the key identifiers and physicochemical properties of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile[1][2] |
| CAS Number | 93413-76-4[1][3] |
| Molecular Formula | C₁₅H₁₉NO₂[1][3] |
| Molecular Weight | 245.32 g/mol [1][3] |
| InChI Key | ASYJSBPNAIDUHX-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O[1] |
| Synonyms | (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol[1] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 122 - 124 °C[4] |
| ¹H NMR (CDCl₃, δ) | Aromatic protons: 7.3 and 6.9 ppm; Methoxy group: 3.8 ppm; Cyclohexyl protons: ~1.55 ppm |
| IR (cm⁻¹) | Data not consistently reported, but expected peaks for -OH, C≡N, C-O, and aromatic C-H stretches. |
| Mass Spectrometry | m/z = 245.14 (M⁺) |
| Crystal System | Monoclinic[3] |
| Space Group | C2/c[3] |
| Cell Parameters | a = 23.506 Å, b = 5.550 Å, c = 23.192 Å, β = 115.116°[3] |
Experimental Protocols
This compound is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[2] The most common synthetic route is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[2]
3.1. Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
This protocol describes a general procedure for the synthesis of the title compound.
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Materials:
-
4-Methoxyphenylacetonitrile
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Cyclohexanone
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Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)
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Anhydrous solvent (e.g., Toluene, THF)
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Water
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
-
-
Procedure:
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To a solution of 4-methoxyphenylacetonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium methoxide) portion-wise at room temperature.
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Stir the mixture for a designated period to ensure the formation of the carbanion.
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Add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by the slow addition of water.[2]
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).[2]
-
Combine the organic layers and wash sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a white crystalline solid.[2]
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3.2. Characterization
The synthesized compound should be characterized to confirm its identity and purity.
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Melting Point: Determine the melting point of the purified crystals and compare it with the literature value.
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NMR Spectroscopy:
-
¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and record the spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure.
-
¹³C NMR: Record the ¹³C NMR spectrum to identify all unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and ether (C-O stretch) groups.
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Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern.
-
X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction to determine the three-dimensional atomic arrangement.[3][5]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
References
- 1. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | 131801-69-9 | Benchchem [benchchem.com]
- 4. anaxlab.com [anaxlab.com]
- 5. researchgate.net [researchgate.net]
